

# Early-Phase Clinical Trials of Terlipressin in Septic Shock: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Septic shock remains a significant challenge in critical care medicine, characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, leading to high morbidity and mortality. While catecholamines like norepinephrine are the first-line vasopressor agents, some patients exhibit refractory shock requiring alternative or adjunctive therapies. **Terlipressin**, a synthetic analogue of vasopressin, has emerged as a potential therapeutic option due to its potent vasoconstrictive effects, primarily mediated through vasopressin V1 receptors.[1][2] This technical guide provides an in-depth overview of early-phase clinical trials investigating the use of **terlipressin** in adult patients with septic shock, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

## **Mechanism of Action and Signaling Pathway**

**Terlipressin** acts as a prodrug, being converted in the body to its active metabolite, lysine vasopressin.[2] Its primary mechanism of action in septic shock is vasoconstriction, which helps to restore vascular tone and increase mean arterial pressure (MAP).[1][3] This effect is mediated through the activation of V1 receptors on vascular smooth muscle cells.

The signaling cascade initiated by **terlipressin** binding to the V1 receptor is crucial to its vasoconstrictive effect.





Click to download full resolution via product page

Caption: Terlipressin V1 Receptor Signaling Pathway.

## **Summary of Early-Phase Clinical Trial Data**

The following tables summarize quantitative data from key early-phase clinical trials of **terlipressin** in septic shock.

### **Table 1: Hemodynamic Effects of Terlipressin**



| Study (Trial                                                | Terlipressin<br>Dose                     | Comparator                                              | Change in<br>Mean<br>Arterial<br>Pressure<br>(MAP)                                                  | Change in<br>Norepineph<br>rine<br>Requiremen<br>t                                           | Change in<br>Cardiac<br>Output/Inde<br>x |
|-------------------------------------------------------------|------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------|
| Morelli et al.<br>(TERLIVAP,<br>NCT0048157<br>2)            | Continuous<br>infusion of<br>1.3 µg/kg/h | Vasopressin<br>(0.03 U/min)<br>or<br>Norepinephri<br>ne | Not explicitly stated as change, but used to maintain MAP between 65-75 mmHg                        | Significantly lower in terlipressin and vasopressin groups compared to norepinephrin e alone | Decreased<br>cardiac index               |
| Liu et al.                                                  | 20–160 μg/h<br>(max 4<br>mg/day)         | Norepinephri<br>ne (4–30 μ<br>g/min )                   | No significant<br>difference in<br>maintaining<br>target MAP                                        | Terlipressin group had lower norepinephrin e requirements                                    | Not specified                            |
| Unnamed trial in cirrhosis with septic shock (NCT006281 60) | 2-12 mg/24h<br>continuous<br>infusion    | Alpha-<br>adrenergic<br>drugs                           | Aimed to evaluate effects on hospital survival, specific MAP change not detailed as primary outcome | Not specified                                                                                | Not specified                            |
| Unnamed pilot study                                         | 1.3<br>μg/kg/hour for<br>24h             | Usual care                                              | Not specified as primary outcome                                                                    | Not specified                                                                                | Not specified                            |
| Unnamed<br>trial in                                         | IV bolus<br>(dose not                    | High-dose<br>norepinephrin                              | Progressive increase over                                                                           | Reduction observed in                                                                        | Decrease in cardiac                      |







catecholamin specified) e 30 min, all patients output e-treated sustained for hyperkinetic at least 24h septic shock

**Table 2: Adverse Events Reported in Early-Phase** 

**Terlipressin Trials** 

| Study (Trial ID)                                      | Terlipressin Group<br>Incidence (%) | Placebo/Comparat<br>or Group Incidence<br>(%) | Key Adverse<br>Events                                                          |
|-------------------------------------------------------|-------------------------------------|-----------------------------------------------|--------------------------------------------------------------------------------|
| Liu et al.                                            | 30%                                 | 11.6%                                         | Digital ischemia<br>(12.6% vs 0.35%),<br>other serious adverse<br>events       |
| CONFIRM Trial (Type<br>1 Hepatorenal<br>Syndrome)     | 51% (mortality by day<br>90)        | 45% (mortality by day<br>90)                  | Respiratory failure<br>(10% vs 3%),<br>Sepsis/septic shock<br>(7% vs 0%)       |
| Zhang et al.<br>(observational study in<br>cirrhosis) | 50%                                 | N/A                                           | Serum sodium reduction (25%), hyponatremia (8.3%), tachycardia, abdominal pain |

# Detailed Experimental Protocols TERLIVAP Study (NCT00481572)

This randomized, controlled pilot study aimed to determine if a continuous ultra-low dose of **terlipressin** could stabilize hemodynamics in septic shock patients.





#### Click to download full resolution via product page

Caption: Experimental Workflow of the TERLIVAP Study.

- Inclusion Criteria: Patients with a clinical diagnosis of septic shock requiring vasopressor support to maintain a mean arterial pressure (MAP) between 65 and 75 mmHg despite adequate volume resuscitation.
- Exclusion Criteria: Not explicitly detailed in the provided search results.
- Interventions: Patients were randomly allocated to one of three groups: continuous **terlipressin** infusion (1.3 μg/kg/h), vasopressin (0.03 U/min), or titrated norepinephrine. In the **terlipressin** and vasopressin groups, norepinephrine was added if necessary to maintain the target MAP.
- Outcome Measures: Data from right heart catheterization, thermo-dye dilution catheter, gastric tonometry, organ function assessments, and cytokine concentrations were collected at baseline and at 12, 24, 36, and 48 hours.

### TerliNor Study (NCT03336814)



This bicentric, double-blinded, randomized, controlled versus placebo study was designed to evaluate the early association of **terlipressin** and norepinephrine in septic shock.

- Inclusion Criteria: Patients older than 18 years with septic shock requiring more than 0.5 μg/kg/min of norepinephrine to achieve MAP objectives, and with a lactate level greater than 2.0 mmol/l.
- Exclusion Criteria: Patients with acute ischemic or septic heart failure.
- Interventions: 40 patients were randomized to receive either a continuous infusion of **terlipressin** (0.01 mg/kg/min) or a placebo (physiologic serum), in addition to open-label norepinephrine. Both groups also received continuous intravenous hydrocortisone.
- Primary Outcome: The difference in the Sequential Organ Failure Assessment (SOFA) score between the groups at day 3.
- Secondary Outcomes: 28-day mortality, lactate clearance in the first 48 hours, renal function (assessed by AKIN criteria), and the use of renal replacement therapy.

#### **Discussion and Future Directions**

Early-phase clinical trials of **terlipressin** in septic shock have demonstrated its efficacy in increasing mean arterial pressure and reducing the need for norepinephrine. However, these studies have also raised significant safety concerns, most notably an increased risk of serious adverse events such as digital ischemia and respiratory failure. Larger trials, while not strictly "early-phase," have further highlighted these risks, with some studies showing an increase in mortality.

The optimal dosing strategy for **terlipressin** in septic shock remains unclear, with various studies employing different continuous infusion rates and bolus administrations. The high incidence of adverse events suggests that a "one-size-fits-all" approach may not be appropriate, and patient selection will be critical for the future development of **terlipressin** for this indication. Patients with pre-existing peripheral vascular disease or severe cardiac dysfunction may be at a particularly high risk for complications.

Future research should focus on identifying patient subgroups who are most likely to benefit from **terlipressin** therapy with an acceptable safety profile. Studies exploring lower,



individualized dosing strategies and the use of biomarkers to guide therapy are warranted. Furthermore, head-to-head comparisons with other vasopressors, such as vasopressin, in well-defined patient populations are needed to clarify the relative risks and benefits. Given the potential for improved renal function observed in some studies, further investigation into the renal-protective effects of **terlipressin** is also a promising area of research.

#### Conclusion

**Terlipressin** is a potent vasopressor that has shown promise in the management of septic shock by restoring vascular tone and reducing the need for catecholamines. However, its use is associated with a significant risk of adverse events. The findings from early-phase clinical trials underscore the need for cautious and well-monitored administration of this drug. Further research is essential to delineate the optimal patient population, dosing regimen, and safety monitoring strategies to harness the potential benefits of **terlipressin** while minimizing its risks in the complex setting of septic shock.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical review: Vasopressin and terlipressin in septic shock patients PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Terlipressin in septic shock: what do we know? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trials of Terlipressin in Septic Shock: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549273#early-phase-clinical-trials-of-terlipressin-in-septic-shock]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com